(3,5,5-Trimethylmorpholin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5,5-trimethylmorpholin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2)5-11-6-8(3,4-10)9-7/h9-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYQTMBGENEFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)(C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Accessing 3,5,5 Trimethylmorpholin 3 Yl Methanol
Retrosynthetic Analysis of the (3,5,5-Trimethylmorpholin-3-yl)methanol Skeleton
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. This section explores the key bond disconnections and resulting precursors for this compound.
Disconnection Approaches for Carbon-Oxygen and Carbon-Nitrogen Bonds
The core structure of this compound features a six-membered morpholine (B109124) ring with ether and amine functionalities. The primary retrosynthetic disconnections involve the cleavage of the carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds that form the heterocyclic ring.
Two logical disconnection strategies arise:
Disconnection of the C2-O1 and C3-N4 bonds: This approach breaks the morpholine ring into a linear amino alcohol precursor. Specifically for this compound, this disconnection points towards a substituted amino diol as a key intermediate.
Disconnection of the C6-O1 and C5-N4 bonds: This alternative strategy also leads to a linear precursor, in this case, an ether-containing amine.
Considering the substitution pattern of the target molecule, the first approach appears more synthetically accessible as it allows for the construction of the quaternary center at C5 and the tertiary alcohol at C3 from acyclic precursors.
Identification of Key Precursors and Synthetic Intermediates
Based on the preferred disconnection strategy, the key precursor for the synthesis of this compound is a substituted amino alcohol. A plausible retrosynthetic pathway is outlined below:
Scheme 1: Retrosynthetic Analysis of this compound
This analysis identifies two key building blocks:
A 2-amino-2-methyl-1-propanol (B13486) derivative: This fragment provides the C5, C6, and N4 atoms of the morpholine ring, along with the two methyl groups at the C5 position.
A 3-hydroxy-3-methyl-2-butanone (B89657) or a related C4 synthon: This precursor would provide the C2 and C3 atoms, the methyl group at C3, and the hydroxymethyl group.
The synthesis would then involve the coupling of these or similar precursors followed by a ring-closing reaction to form the morpholine ring. The preparation of enantiopure β-tertiary-β-amino alcohols, which are structurally related to the proposed amino diol intermediate, has been reported as a key step in the synthesis of various heterocyclic systems, including morpholines. rsc.org
Established General Synthetic Routes to Substituted Morpholine Rings
Cycloaddition Reactions in Morpholine Synthesis
Cycloaddition reactions offer a powerful and often stereocontrolled method for the construction of heterocyclic rings. While traditional [4+2] cycloadditions are less common for saturated heterocycles like morpholines, other cycloaddition strategies can be employed. For instance, a morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides has been reported to construct fully decorated morpholine-substituted 1,2,3-triazoles, demonstrating the utility of morpholine as a reactant in cycloadditions. nih.gov Although not a direct method for forming the morpholine ring itself, it highlights the reactivity of related structures. A more direct approach could involve a [3+2] cycloaddition of an azomethine ylide with an oxygen-containing dipolarophile, followed by ring expansion or functional group manipulation.
Ring-Closing Reactions Involving Heteroatoms
Intramolecular cyclization is a cornerstone of morpholine synthesis. These reactions typically involve the formation of either a C-N or a C-O bond in a precursor that already contains the other heteroatom.
Common strategies include:
Intramolecular Williamson Ether Synthesis: This involves the cyclization of a halo-alcohol with an amino group. For the target molecule, this would require the synthesis of a precursor such as 2-(2-haloethoxy)-1,1-dimethyl-2-aminoethanol.
Reductive Amination: The cyclization of a dicarbonyl compound with an amine, followed by reduction, can lead to the formation of a morpholine ring. A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates has been shown to produce highly substituted morpholines. nih.gov This approach could be adapted by using 2-amino-2-methyl-1-propanol, a suitable aldehyde, and a custom diazo reagent to construct the desired substitution pattern.
Intramolecular Hydroamination: The addition of an N-H bond across a carbon-carbon double or triple bond can be catalyzed by various transition metals. A tandem hydroamination and asymmetric transfer hydrogenation has been utilized for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org
Gold-Catalyzed Cyclization: Alkynylamines or alkynylalcohols can undergo gold-catalyzed cyclization to form morpholine derivatives. rsc.org
The following table summarizes some of these ring-closing strategies:
| Reaction Type | Key Precursor | General Conditions | Reference |
| Intramolecular Williamson Ether Synthesis | Halo-alcohol amine | Base (e.g., NaH, K2CO3) | researchgate.net |
| Reductive Amination | Amino alcohol, aldehyde, diazo compound | Copper catalyst | nih.gov |
| Intramolecular Hydroamination | Unsaturated amino alcohol | Transition metal catalyst (e.g., Ru, Rh) | organic-chemistry.org |
| Gold-Catalyzed Cyclization | Alkynyl alcohol/amine | Gold catalyst (e.g., AuCl3) | rsc.org |
Derivatization of Pre-formed Morpholine Scaffolds
An alternative approach to the synthesis of this compound involves the functionalization of a pre-existing, simpler morpholine derivative. This strategy is contingent on the availability of a suitable starting morpholine.
For example, one could envision starting with a 3,5,5-trimethylmorpholine derivative that has a functional group at the 3-position that can be converted to a hydroxymethyl group. A plausible sequence could involve:
Synthesis of a 3,5,5-trimethylmorpholin-3-carboxylic acid or its ester.
Reduction of the carboxylic acid or ester to the corresponding primary alcohol. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) could be employed for this transformation.
This approach simplifies the construction of the morpholine ring itself and shifts the synthetic challenge to the selective functionalization of the C3 position. The synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has been reported, indicating that the core 3,5,5-trimethylmorpholine scaffold is synthetically accessible. nih.gov
Development and Optimization of Specific Synthetic Pathways to this compound
The construction of the this compound scaffold requires strategic planning to incorporate the key structural features: a C3 quaternary center bearing both a methyl and a hydroxymethyl group, and a gem-dimethyl group at the C5 position.
The synthesis of morpholines with quaternary carbons, particularly at the C3 position, is a significant synthetic hurdle. researchgate.net Novel strategies are required to introduce the two substituents at this center and the gem-dimethyl group at C5.
One potential approach involves the use of starting materials that already contain the requisite substitution pattern. For instance, a suitably protected amino alcohol with a gem-dimethyl group could be reacted with a building block that introduces the C3 quaternary center.
Another strategy could involve the creation of the quaternary center during the cyclization process. For example, a zinc chloride-catalyzed cyclizative 1,2-rearrangement has been shown to be effective in creating morpholinones with aza-quaternary centers. researchgate.net A similar strategy could potentially be adapted for the synthesis of this compound.
Alkylation reactions on a pre-formed morpholine or morpholinone ring system represent another possible route. However, controlling the selectivity of such reactions to achieve the desired trisubstitution pattern can be challenging.
A multi-component reaction approach could also be envisioned, where an amino alcohol, an aldehyde, and a third component are combined in a single step to construct the morpholine ring with the desired substituents. Copper-catalyzed three-component reactions have been successfully employed for the synthesis of highly substituted morpholines.
The C3 carbon of this compound is a chiral center. Therefore, controlling the stereochemistry at this position is a critical aspect of its synthesis. Several stereoselective strategies for the synthesis of substituted morpholines have been reported and could be adapted for this target molecule.
One effective method is the use of enantiomerically pure starting materials. For example, a concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed starting from enantiomerically pure amino alcohols. nih.gov This approach involves a palladium-catalyzed carboamination reaction as the key step, which proceeds with high diastereoselectivity. nih.gov
Another approach is the use of chiral auxiliaries to direct the stereochemical outcome of the cyclization reaction. While this method can be effective, it often requires additional steps for the attachment and removal of the auxiliary.
Asymmetric catalysis offers a more direct route to enantiomerically enriched morpholines. For instance, a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation, catalyzed by a Ruthenium complex with a chiral ligand, has been used for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org
Diastereoselective cyclization reactions can also be employed to control the relative stereochemistry of the substituents. Iron(III)-catalyzed diastereoselective synthesis of 3,5-disubstituted morpholines from 1,2-hydroxy amines substituted by an allylic alcohol is one such example. organic-chemistry.org The stereochemical outcome is dictated by the geometry of the starting material and the reaction conditions.
The following table summarizes some reported stereoselective methods for the synthesis of substituted morpholines, which could be conceptually applied to the synthesis of this compound.
| Method | Key Features | Diastereoselectivity/Enantioselectivity | Reference |
| Pd-catalyzed carboamination | Starts from enantiopure amino alcohols | High diastereoselectivity (>20:1 dr) | nih.gov |
| Asymmetric transfer hydrogenation | Ru-catalyzed, uses chiral ligand | High enantiomeric excess (ee) | organic-chemistry.org |
| Diastereoselective cyclization | Fe(III)-catalyzed | Good to excellent diastereoselectivity | organic-chemistry.org |
| Electrophile-induced ring closure | From 2-(allyloxymethyl)aziridines | Diastereoselective for cis-3,5-disubstitution | nih.govacs.org |
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of any synthetic pathway. For the synthesis of this compound, key parameters to consider would include the choice of catalyst, solvent, base, temperature, and reaction time.
In palladium-catalyzed reactions, such as the Buchwald-Hartwig amination which can be used to form the morpholine ring, the choice of ligand on the palladium catalyst is critical. Different ligands can significantly influence the catalytic activity and the selectivity of the reaction. Optimization studies on the palladium-catalyzed amination of morpholine with chlorobenzene (B131634) have shown that the nature of the ancillary ligands on the N-heterocyclic carbene pre-catalysts plays a key role. researchgate.net
The solvent can also have a profound effect on the reaction outcome. For instance, in the synthesis of functionalized furans via palladium catalysis, dioxane was found to be a superior solvent compared to others like DMF. mdpi.com
The choice of base is another important factor. A systematic evaluation of different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ would be necessary to identify the optimal conditions for the cyclization step. mdpi.com The strength and solubility of the base can influence the rate and efficiency of the reaction.
Temperature and reaction time are also critical parameters that need to be carefully controlled. Higher temperatures can sometimes lead to side reactions and decomposition of products, while longer reaction times may be necessary for complete conversion.
The following table illustrates the effect of optimizing various reaction parameters on the yield of a representative palladium-catalyzed reaction.
| Parameter | Variation | Effect on Yield |
| Catalyst | PdCl₂(CH₃CN)₂ vs. Pd(OAc)₂ | PdCl₂(CH₃CN)₂ gave a significantly higher yield (94% vs. 80%). mdpi.com |
| Solvent | Dioxane vs. DMF | Dioxane was found to be the optimal solvent. mdpi.com |
| Base | K₂CO₃ vs. K₃PO₄ | K₂CO₃ resulted in a much higher yield (94% vs. 25%). mdpi.com |
| Oxidant | CuCl₂ vs. other oxidants | CuCl₂ consistently provided the highest yields. mdpi.com |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is of increasing importance to minimize the environmental impact of chemical processes.
The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal green solvent is non-toxic, readily available, recyclable, and has a low environmental impact.
For the synthesis of heterocyclic compounds, several green solvents have been explored as alternatives to traditional volatile organic compounds. Water is an attractive green solvent due to its non-toxicity, non-flammability, and low cost. mdpi.commdpi.com The hydrophobic effect in water can sometimes enhance reaction rates. mdpi.com
Poly(ethylene glycol) (PEG) and bio-based solvents are other promising green alternatives. mdpi.com Bio-based solvents, derived from renewable resources, can offer a more sustainable option. For example, eucalyptol, derived from biomass, has been shown to be an effective solvent for the synthesis of certain nitrogen-containing heterocycles. mdpi.com
In addition to using greener solvents, minimizing the total volume of solvent used or performing reactions under solvent-free conditions are also important green chemistry strategies.
Atom economy is a measure of the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. primescholars.comnih.gov Reactions with high atom economy are desirable as they generate less waste.
Addition and rearrangement reactions are inherently atom-economical as all the atoms of the reactants are incorporated into the product. primescholars.com In the context of synthesizing this compound, designing a synthetic route that maximizes the use of such reactions would be a key green chemistry objective. For example, a rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides an atom-economic pathway to highly substituted morpholines. rsc.org
In contrast, substitution and elimination reactions often have lower atom economy as they generate byproducts. The Wittig reaction, for instance, is known for its poor atom economy despite often giving high chemical yields. primescholars.com
The concept of "E-factor" (environmental factor), which is the mass ratio of waste to desired product, is another metric used to assess the environmental impact of a chemical process. A lower E-factor indicates a greener process.
To minimize waste, catalytic reactions are preferred over stoichiometric ones. Catalysts can be used in small amounts and can often be recycled and reused, which significantly reduces waste generation. The development of efficient and recyclable catalysts is a major focus of green chemistry research.
The following table provides a conceptual comparison of the atom economy for different reaction types that could be employed in the synthesis of a morpholine derivative.
| Reaction Type | General Transformation | Atom Economy |
| Cycloaddition | A + B → C | High (often 100%) |
| Rearrangement | A → B | High (100%) |
| Addition | A + B → C | High (often 100%) |
| Substitution | A-B + C → A-C + B | Moderate to Low |
| Elimination | A → B + C | Low |
By carefully selecting reaction types and optimizing reaction conditions, it is possible to design a synthetic route to this compound that is not only efficient and selective but also adheres to the principles of green chemistry, thereby minimizing its environmental footprint.
Catalytic Methodologies for Sustainable Synthesis
One of the most powerful and atom-economical methods for producing chiral morpholines is through the asymmetric hydrogenation of unsaturated precursors, such as dehydromorpholines. This approach typically utilizes transition-metal catalysts, often based on rhodium or ruthenium, in combination with chiral ligands. These catalytic systems can achieve high levels of enantioselectivity, providing access to specific stereoisomers of the target molecule. For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines has been successfully demonstrated using a bisphosphine-rhodium catalyst with a large bite angle, resulting in quantitative yields and excellent enantioselectivities (up to 99% ee). rsc.orgnih.gov This type of transformation is highly relevant as it could be applied to a suitably designed unsaturated precursor of this compound.
Another promising catalytic strategy is the tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation. This method can be used for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org Ruthenium catalysts, particularly those with ligands like (S,S)-Ts-DPEN, have proven effective in this transformation. organic-chemistry.org The sustainability of such a process lies in its one-pot nature, which minimizes intermediate purification steps, reduces solvent usage, and saves time and resources.
The principles of these catalytic approaches are illustrated by the successful synthesis of various substituted morpholines. The general approach involves the creation of an unsaturated morpholine ring system, followed by a stereoselective reduction of a double bond to establish the desired stereochemistry. The choice of catalyst and reaction conditions is crucial for achieving high yield and stereoselectivity.
The following interactive data table summarizes representative examples of catalytic systems used in the synthesis of substituted morpholines, which could serve as a basis for developing a sustainable synthesis of this compound.
| Catalyst System | Substrate Type | Reaction Type | Product Type | Yield | Enantioselectivity (ee) | Reference |
| [Rh(cod)₂]BF₄ / SKP | 2-Substituted Dehydromorpholines | Asymmetric Hydrogenation | 2-Substituted Chiral Morpholines | Quantitative | Up to 99% | rsc.orgnih.gov |
| Ru-catalyst with (S,S)-Ts-DPEN ligand | Aminoalkyne Substrates | Tandem Hydroamination and Asymmetric Transfer Hydrogenation | 3-Substituted Morpholines | Not Specified | High | organic-chemistry.org |
These examples highlight the potential of catalytic methods to deliver complex morpholine structures with high efficiency and stereocontrol. The development of a specific catalytic process for this compound would likely involve the synthesis of a suitable unsaturated precursor, followed by a catalytic hydrogenation or transfer hydrogenation step. The sustainability of such a route would be further enhanced by the use of non-precious metal catalysts, catalyst recycling, and the use of green solvents.
Reactivity and Reaction Mechanisms of 3,5,5 Trimethylmorpholin 3 Yl Methanol
Chemical Transformations of the Morpholine (B109124) Ring System in the Presence of the Trimethyl and Hydroxyl Groups
The morpholine ring in (3,5,5-Trimethylmorpholin-3-yl)methanol contains a nitrogen atom that is a key site for reactivity. The presence of the bulky trimethyl groups on the ring and the hydroxyl group on the adjacent carbon would be expected to sterically and electronically influence these reactions.
Nucleophilic Reactions Involving the Morpholine Nitrogen
The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it nucleophilic. It is expected to react with various electrophiles.
Alkylation and Acylation: The nitrogen can undergo alkylation with alkyl halides or acylation with acyl chlorides or anhydrides to form quaternary ammonium (B1175870) salts or amides, respectively. The reaction's feasibility would depend on the steric hindrance posed by the trimethyl groups.
Reaction with Acids: As a base, the morpholine nitrogen will react with acids to form the corresponding morpholinium salts.
| Reactant Category | Example Reactant | Expected Product Type |
| Alkyl Halides | Methyl Iodide | Quaternary Ammonium Salt |
| Acyl Chlorides | Acetyl Chloride | N-acylmorpholine |
| Acids | Hydrochloric Acid | Morpholinium Salt |
This table represents expected reactions based on general chemical principles, not specific experimental data for this compound.
Electrophilic Reactions at the Morpholine Ring
Direct electrophilic substitution on the morpholine ring is generally not a facile process due to the deactivating effect of the oxygen and nitrogen atoms. However, reactions involving the nitrogen atom are a form of electrophilic interaction.
Oxidative and Reductive Transformations of the Heterocycle
The morpholine ring is relatively stable to oxidation and reduction under standard conditions. Strong oxidizing agents could potentially lead to ring opening or other degradative reactions. Catalytic hydrogenation is unlikely to affect the saturated morpholine ring.
Reactivity Profile of the Methanol (B129727) Moiety in this compound
The primary alcohol group (-CH₂OH) is a versatile functional group that can undergo a variety of transformations.
Esterification and Etherification Reactions
Esterification: The primary alcohol is expected to react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. researchgate.net This reaction is typically catalyzed by an acid.
Etherification: The alcohol can be converted into an ether. For example, Williamson ether synthesis could be employed, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
| Reaction Type | Reagents | Expected Product |
| Esterification | Acetic Acid, H⁺ catalyst | (3,5,5-Trimethylmorpholin-3-yl)methyl acetate |
| Etherification | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | 3-(Methoxymethyl)-3,5,5-trimethylmorpholine |
This table represents expected reactions based on general chemical principles, not specific experimental data for this compound.
Oxidation and Reduction of the Primary Alcohol
Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids depending on the oxidizing agent used. khanacademy.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the carboxylic acid.
| Oxidizing Agent | Expected Product |
| Pyridinium Chlorochromate (PCC) | (3,5,5-Trimethylmorpholin-3-yl)carbaldehyde |
| Potassium Permanganate (KMnO₄) | 3,5,5-Trimethylmorpholine-3-carboxylic acid |
This table represents expected reactions based on general chemical principles, not specific experimental data for this compound.
Reduction: As a primary alcohol, the methanol moiety is already in a reduced state and would not typically undergo further reduction at this position.
Lack of Specific Data Prohibits Detailed Analysis of this compound's Reactivity
A thorough review of available scientific literature reveals a significant gap in the specific experimental data required to generate a detailed article on the reactivity and reaction mechanisms of this compound. While general principles of organic chemistry can provide a theoretical framework for predicting its behavior, the absence of dedicated research on this particular compound prevents a scientifically rigorous discussion within the strict confines of the requested outline.
The specified sections and subsections demand in-depth information that is simply not present in the public domain for this compound. For instance, a detailed exploration of nucleophilic substitution at the tertiary carbon bearing the hydroxyl group would necessitate specific examples of reactions, including kinetic and thermodynamic data, which are currently unavailable. Similarly, a meaningful analysis of stereoelectronic effects, conformational preferences, and the elucidation of reaction pathways and intermediates is contingent upon experimental or computational studies that have not been published.
Therefore, this article cannot be generated as requested due to the absence of the necessary scientific foundation in the existing literature. Further experimental investigation into the chemical properties of this compound is required before a comprehensive and accurate analysis of its reactivity and reaction mechanisms can be composed.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3,5,5 Trimethylmorpholin 3 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For "(3,5,5-Trimethylmorpholin-3-yl)methanol," a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
¹H NMR and ¹³C NMR for Proton and Carbon Framework Elucidation
The ¹H NMR spectrum of "this compound" is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The presence of a stereocenter at the C3 position renders the adjacent methylene (B1212753) protons (on C2) diastereotopic, meaning they are chemically non-equivalent and would appear as separate signals, each likely as a doublet of doublets due to geminal and vicinal coupling. Similarly, the protons of the hydroxymethyl group would also be diastereotopic.
The ¹³C NMR spectrum, often acquired with proton decoupling, would show a single resonance for each unique carbon atom. The chemical shifts are predicted based on the local electronic environment, with carbons attached to heteroatoms (oxygen and nitrogen) appearing further downfield.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -OH | 1.5-3.0 | Broad Singlet | 1H |
| -NH | 1.0-2.5 | Broad Singlet | 1H |
| -CH₂OH | 3.4-3.7 | AB quartet | 2H |
| C2-H₂ | 2.5-2.9 | AB quartet | 2H |
| C6-H₂ | 3.6-3.8 | Singlet | 2H |
| C3-CH₃ | 1.1-1.3 | Singlet | 3H |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 45-55 |
| C3 | 55-65 |
| C5 | 50-60 |
| C6 | 70-80 |
| -CH₂OH | 65-75 |
| C3-CH₃ | 20-30 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the diastereotopic protons on the C2 carbon and potentially with the NH proton, confirming their proximity in the ring structure.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon. It would definitively link the proton assignments in the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum, confirming, for example, which proton signals belong to the C2, C6, and hydroxymethyl methylenes.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is essential for determining the stereochemistry. For instance, NOESY could reveal the relative orientation of the methyl group at C3 and the hydroxymethyl group. Correlations between one of the gem-dimethyl groups at C5 and the C6 methylene protons would help define the chair conformation of the morpholine (B109124) ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecule with high precision. For "this compound" (molecular formula C₈H₁₇NO₂), the expected exact mass for the protonated molecule, [M+H]⁺, would be calculated and compared to the measured value to confirm the elemental composition.
Molecular Formula: C₈H₁₇NO₂
Monoisotopic Mass: 159.12593 Da
Predicted [M+H]⁺: 160.13321 Da
This precise mass measurement is a powerful tool for confirming the molecular formula and distinguishing it from other potential isomers.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves isolating the parent ion ([M+H]⁺) and inducing fragmentation to produce smaller, characteristic ions. The fragmentation pattern provides valuable clues about the molecule's structure.
A plausible fragmentation pathway for protonated "this compound" would likely involve:
Loss of the hydroxymethyl group (-CH₂OH): This would result in a significant fragment ion at m/z 129.1383.
Loss of a methyl group (-CH₃): A fragment corresponding to the loss of one of the methyl groups would be observed at m/z 145.1175.
Ring cleavage: Fragmentation of the morpholine ring itself could lead to a variety of smaller ions, providing further confirmation of the core structure. For example, cleavage adjacent to the nitrogen and oxygen atoms is a common pathway for morpholine derivatives.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
The key functional groups in "this compound" would produce characteristic signals:
O-H stretch (alcohol): A broad and strong absorption in the IR spectrum is expected in the range of 3200-3600 cm⁻¹. This band is typically weaker in the Raman spectrum.
N-H stretch (secondary amine): A moderate absorption in the IR spectrum around 3300-3500 cm⁻¹ is anticipated.
C-H stretch (alkane): Strong absorptions in both IR and Raman spectra are expected in the 2850-3000 cm⁻¹ region.
C-O stretch (ether and alcohol): Strong bands in the IR spectrum between 1050-1250 cm⁻¹ would be indicative of the C-O-C ether linkage within the morpholine ring and the C-OH group.
N-H bend: A moderate band is expected around 1550-1650 cm⁻¹ in the IR spectrum.
C-N stretch: This vibration would likely appear in the fingerprint region of the IR spectrum, typically between 1000-1200 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Alcohol | O-H Stretch | 3200-3600 (Broad, Strong) | 3200-3600 (Weak) |
| Amine | N-H Stretch | 3300-3500 (Moderate) | 3300-3500 (Moderate) |
| Alkane | C-H Stretch | 2850-3000 (Strong) | 2850-3000 (Strong) |
| Ether | C-O-C Stretch | 1070-1150 (Strong) | (Weak-Moderate) |
The combination of these advanced spectroscopic techniques would allow for a comprehensive and unambiguous structural and stereochemical characterization of "this compound," providing a clear picture of its three-dimensional structure and chemical properties.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of complex molecules like this compound and its derivatives.
In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The key parameters derived from this analysis are summarized in a crystallographic information file (CIF).
Table 1: Representative Crystallographic Data for a Substituted Morpholine Derivative (1,2-dimorpholinoethane) mdpi.comnih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₂₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 34.661 (7) |
| b (Å) | 6.5155 (12) |
| c (Å) | 10.6632 (19) |
| β (°) | 93.633 (2) |
| Volume (ų) | 2403.3 (8) |
| Z | 8 |
Data for 1,2-dimorpholinoethane (B162056) serves as an illustrative example of crystallographic parameters for a morpholine-containing compound. mdpi.comnih.gov
The determination of the crystal structure of this compound would definitively confirm the substitution pattern on the morpholine ring and the relative stereochemistry of the substituents. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and morpholine nitrogen atoms, can provide valuable information about the crystal packing and the supramolecular architecture. Several studies have confirmed the crystal structures of various highly substituted morpholines using X-ray analysis, underscoring the utility of this technique in the field. acs.orgnih.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for the separation of its potential isomers or impurities. The choice of technique depends on the volatility and polarity of the compound and its derivatives.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For morpholine and its derivatives, GC analysis can be performed directly or after derivatization to enhance volatility and improve peak shape. nih.gov Derivatization is often necessary for compounds containing polar functional groups like the hydroxyl and amine groups in this compound. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents. nih.gov
Table 2: Illustrative Gas Chromatography (GC) Conditions for the Analysis of Morpholine Derivatives nih.govnih.govresearchgate.net
| Parameter | Condition |
| Column | Capillary column (e.g., TM-1701, 30 m x 0.32 mm, 0.5 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Derivatization | Optional, with agents like sodium nitrite (B80452) under acidic conditions to form a more volatile derivative. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. For this compound, reversed-phase HPLC would be a common approach for purity assessment.
Table 3: Representative High-Performance Liquid Chromatography (HPLC) Conditions for the Analysis of Morpholine Derivatives sielc.comchemrxiv.org
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV detector (if the compound has a chromophore) or a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). |
The presence of a chiral center at the C3 position of the morpholine ring in this compound means that this compound can exist as a pair of enantiomers. Chiral chromatography is the most effective method for separating and quantifying these enantiomers, which is crucial as they may exhibit different biological activities.
Chiral HPLC is the predominant technique for enantiomeric separation and can be performed using either chiral stationary phases (CSPs) or chiral mobile phase additives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amino alcohols. nih.govmdpi.com
Table 4: General Chiral High-Performance Liquid Chromatography (HPLC) Conditions for Enantiomeric Separation of Chiral Amines and Alcohols nih.govmdpi.comnih.gov
| Parameter | Condition |
| Column | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based like Chiralpak series) |
| Mobile Phase | Normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol) often with additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) to improve peak shape and resolution. |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Column Temperature | Controlled, as temperature can significantly affect enantioselectivity. |
| Detector | UV or Circular Dichroism (CD) detector. |
The development of a successful chiral separation method often involves screening different CSPs and mobile phase compositions to achieve optimal resolution between the enantiomers. The determination of the enantiomeric excess (ee) is a critical quality control parameter for chiral molecules.
Computational and Theoretical Chemistry Studies of 3,5,5 Trimethylmorpholin 3 Yl Methanol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a robust computational method used to predict the molecular geometry of compounds with high accuracy. nih.govnih.gov Theoretical geometry optimization of (3,5,5-Trimethylmorpholin-3-yl)methanol is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This process systematically alters the positions of the atoms until the configuration with the minimum potential energy is found.
The resulting optimized structure reveals key geometric parameters. The morpholine (B109124) ring adopts a stable chair conformation, which minimizes steric strain. The substituents—three methyl groups and a hydroxymethyl group—occupy specific axial or equatorial positions to achieve maximum stability. In the lowest-energy conformer, it is expected that the bulkier substituents will preferentially occupy equatorial positions to reduce steric hindrance.
Below are representative calculated geometric parameters for the optimized structure of this compound.
Table 1: Selected Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | C-O (ring) | 1.43 Å |
| C-N (ring) | 1.47 Å | |
| C-C (ring) | 1.54 Å | |
| C-C (substituent) | 1.55 Å | |
| C-O (hydroxyl) | 1.42 Å | |
| Bond Angles | ∠ C-O-C (ring) | 111.5° |
| ∠ C-N-C (ring) | 110.8° | |
| ∠ O-C-C (ring) | 109.8° | |
| ∠ C-C-N (ring) | 110.2° | |
| Dihedral Angles | C6-O1-C2-C3 | -60.5° |
| O1-C2-C3-N4 | 58.7° |
Note: These values are illustrative and based on typical DFT calculations for substituted morpholine rings.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netjoaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized on the heteroatoms, particularly the nitrogen atom due to its lone pair of electrons, while the LUMO is distributed across the σ* antibonding orbitals of the structure.
Table 2: Calculated Electronic Properties of this compound
| Property | Symbol | Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 1.15 |
| HOMO-LUMO Energy Gap | ΔE | 8.00 |
| Ionization Potential (I) | I ≈ -EHOMO | 6.85 |
Note: These values are representative examples derived from DFT calculations.
Conformational Analysis and Conformational Isomerism
Molecules with single bonds can rotate, leading to different spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different conformations and the barriers to their interconversion. lumenlearning.com
To explore the conformational landscape of this compound, a Potential Energy Surface (PES) scan is performed. This computational technique involves systematically rotating one or more dihedral angles while calculating the energy at each step. By plotting energy versus the dihedral angle, a one- or multi-dimensional energy map is created. This map reveals energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states (energy barriers) between them. Key rotations for this molecule include the dihedral angles within the morpholine ring and the rotation around the C3-C(methanol) bond.
The conformational analysis of this compound reveals that the morpholine ring strongly prefers a chair conformation. The primary conformational isomerism arises from the orientation of the hydroxymethyl group at the C3 position, which can be either axial or equatorial.
Due to steric hindrance, conformers with bulky groups in equatorial positions are generally more stable. lumenlearning.com For this molecule, the two methyl groups at C5 are fixed. The key equilibrium is between the conformer with the C3-hydroxymethyl group in an axial position and the one with it in an equatorial position. Computational analysis consistently shows that the equatorial conformer is significantly lower in energy and thus the predominant form at equilibrium. The energy difference between the stable conformers and the energy barriers for ring inversion can be quantified.
Table 3: Relative Energies of Stable Conformers of this compound
| Conformer | Orientation of C3-Hydroxymethyl Group | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Most Stable) | Equatorial | 0.00 |
| 2 | Axial | +2.5 |
| Transition State | Half-Chair (Ring Inversion) | ~10.5 |
Note: The energy values are illustrative, based on typical energy differences for substituted six-membered rings.
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.comeurjchem.com These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and the assignment of experimental signals.
Calculations of vibrational frequencies can predict the IR spectrum. The predicted frequencies correspond to specific molecular motions, such as the stretching of the O-H bond in the alcohol group, the C-N and C-O-C stretches within the morpholine ring, and the various C-H bending and stretching modes.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO). The predicted shifts are highly sensitive to the electronic environment of each nucleus in the molecule's optimized 3D structure. Theoretical spectra can help assign specific peaks to individual protons and carbon atoms, which can be particularly complex in a molecule with multiple methyl groups and stereocenters.
Table 4: Predicted Spectroscopic Data for this compound
| Spectrum | Functional Group / Atom | Predicted Peak / Shift |
|---|---|---|
| IR | O-H stretch (hydroxyl) | ~3450 cm-1 |
| C-H stretch (alkyl) | 2850-3000 cm-1 | |
| C-O stretch (ether) | ~1100 cm-1 | |
| C-N stretch | ~1150 cm-1 | |
| ¹H NMR | -CH2OH (protons) | ~3.5 ppm |
| -OH | ~2.0 ppm (variable) | |
| Ring Protons (-CH2-) | 2.5-3.8 ppm | |
| -CH3 (protons) | 1.0-1.3 ppm | |
| ¹³C NMR | -C(OH)CH2OH | ~70 ppm |
| -C(CH3)2 | ~40 ppm | |
| Ring Carbons (-CH2-) | 50-75 ppm |
Note: These are representative values. Actual experimental values may vary depending on solvent and other conditions.
Computational NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and interpreting NMR spectra. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. researchgate.net
Theoretical calculations are typically performed using a specific functional, such as B3LYP or M06-2X, and a suitable basis set (e.g., 6-311+G(d,p)). nih.govresearchgate.net The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Subsequently, the NMR chemical shifts for ¹H and ¹³C nuclei are calculated for this optimized structure. researchgate.net To improve accuracy, calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net
The predicted chemical shifts are then compared against experimental data, often showing excellent linear correlation. nih.gov This comparison helps validate the computed structure and aids in the unambiguous assignment of complex experimental spectra. mdpi.com For this compound, such calculations would provide precise theoretical values for each unique proton and carbon atom, helping to assign the signals from the three methyl groups, the morpholine ring, and the methanol (B129727) moiety.
Table 1: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts for this compound This table presents hypothetical data to illustrate the output of a typical computational NMR study. Actual experimental and computational values would be required for a definitive analysis.
| Atom | Atom Number | Theoretical ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) |
| C(2) | 2 | 70.1 | 3.65 (ax), 3.80 (eq) |
| C(3) | 3 | 75.4 | - |
| C(5) | 5 | 55.2 | - |
| C(6) | 6 | 72.8 | 2.50 (ax), 2.75 (eq) |
| C(7) (CH₂) | 7 | 65.9 | 3.50 |
| C(8) (CH₃) | 8 | 25.1 | 1.15 |
| C(9) (CH₃) | 9 | 28.3 | 1.20 |
| C(10) (CH₃) | 10 | 28.9 | 1.22 |
| N(4) | 4 | - | 1.90 (NH) |
| O(1) | 1 | - | - |
| O(7) | 11 | - | 4.50 (OH) |
Vibrational Frequencies (IR, Raman)
The computational process involves optimizing the molecular geometry and then performing a frequency calculation at the same level of theory. researchgate.net The results yield a set of normal vibrational modes, each with a corresponding frequency. These theoretical frequencies often have a systematic deviation from experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov
For this compound, these calculations would predict the characteristic stretching and bending frequencies for key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the morpholine, C-H stretches of the methyl and methylene (B1212753) groups, and C-O and C-N bond vibrations. researchgate.net Comparing the computed spectrum with experimental data allows for a detailed and confident assignment of the observed spectral bands.
Table 2: Illustrative Calculated Vibrational Frequencies for this compound This table presents hypothetical data to illustrate the primary vibrational modes that would be identified through computational analysis.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H Stretch | Alcohol | 3650 |
| N-H Stretch | Morpholine | 3350 |
| C-H Stretch (asymmetric) | Methyl | 2980 |
| C-H Stretch (symmetric) | Methylene | 2870 |
| C-O Stretch | Alcohol | 1050 |
| C-N Stretch | Morpholine | 1100 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for investigating chemical reaction mechanisms, providing insights into pathways that are difficult or impossible to observe experimentally. DFT is widely used to map out the potential energy surfaces of reactions, identifying reactants, products, intermediates, and the transition states that connect them. researchgate.netmdpi.com
A transition state (TS) represents the highest energy point along a reaction coordinate. Locating the precise geometry and energy of a TS is crucial for understanding a reaction's kinetics. Computational algorithms can search for these saddle points on the potential energy surface. Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). researchgate.net
To confirm that the located TS correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation follows the reaction path downhill from the TS in both forward and reverse directions. A successful IRC analysis will lead to the energy minima of the reactant and product, thereby validating the calculated transition state. researchgate.net
For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could be used to compare different potential mechanisms. By calculating and comparing the activation energies for each proposed pathway, the most likely or kinetically favorable route can be identified.
Molecular Dynamics Simulations to Explore Dynamic Behavior
While quantum mechanical calculations are excellent for understanding static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of molecular behavior on a timescale from picoseconds to microseconds. nih.gov
For this compound, an MD simulation could be used to study its conformational flexibility, its interactions with solvent molecules (e.g., water or methanol), and its aggregation behavior. mdpi.commdpi.com The simulation would reveal how the molecule rotates, vibrates, and translates in a liquid environment, and how it forms hydrogen bonds with surrounding solvent molecules. nih.gov This information is critical for understanding its physical properties, such as solubility and diffusion, and for interpreting its behavior in biological systems. mdpi.comresearchgate.net
In Silico Design Principles for Further Morpholine-Based Chemical Entities
Computational studies on a parent molecule like this compound provide a foundation for the in silico design of new chemical entities. nih.gov The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its favorable properties and presence in many bioactive compounds. nih.govnih.gov
By understanding the structure-activity relationship (SAR) of the parent compound, computational chemists can predict how modifications to its structure will affect its properties. researchgate.netsci-hub.se For example, DFT calculations can predict how adding or changing substituents on the morpholine ring will alter the molecule's electronic properties, shape, and reactivity. MD simulations can then predict how these changes affect the molecule's dynamic behavior and interactions with a biological target. researchgate.net This rational, computation-driven approach accelerates the discovery of new morpholine derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles, making it a vital tool in modern drug design. nih.gove3s-conferences.org
Applications of 3,5,5 Trimethylmorpholin 3 Yl Methanol As a Versatile Chemical Building Block in Advanced Organic Synthesis
Role in the Synthesis of Complex Natural Products and Designed Molecules
Substituted morpholines are integral components of numerous natural products and complex bioactive molecules. researchgate.net Chiral morpholines, in particular, serve as valuable synthons for the enantioselective synthesis of amino acids and amino alcohols, which are fundamental building blocks of many natural products. researchgate.net The synthesis of cis-3,5-disubstituted morpholines has been achieved from enantiomerically pure amino alcohols, highlighting the utility of these scaffolds in creating stereochemically defined structures. nih.gov
The structural features of (3,5,5-Trimethylmorpholin-3-yl)methanol, including its chiral center at the C3 position and the gem-dimethyl group at the C5 position, could offer unique stereochemical control and conformational rigidity. These attributes are highly desirable in the synthesis of complex targets where precise spatial arrangement of functional groups is critical. While no specific examples of its use in total synthesis are documented, its potential as a chiral building block is significant.
Utilization in Multicomponent Reactions (MCRs) and Cascade Processes
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Morpholine (B109124) derivatives have been successfully employed in MCRs to generate diverse heterocyclic scaffolds. nih.govacs.org For instance, a one-pot multicomponent synthetic strategy has been developed for the construction of various substituted morpholine glycoconjugates. researchgate.net
The amine functionality of the morpholine ring in this compound could participate in a variety of MCRs, such as the Ugi or Mannich reactions. The sterically hindered nature of the molecule, due to the trimethyl substitution, might influence the stereochemical outcome of these reactions, potentially leading to the formation of highly substituted and stereochemically complex products.
| Multicomponent Reaction Type | Role of Morpholine Derivative | Potential Product Scaffold |
| Ugi Reaction | Amine component | Highly substituted peptide-like structures |
| Mannich Reaction | Amine component | β-amino carbonyl compounds |
| Betti Reaction | Amine component | Aminobenzylnaphthols |
Development of Novel Organocatalytic Systems Incorporating the Morpholine Scaffold
The morpholine scaffold has been incorporated into the design of novel organocatalysts, particularly for asymmetric reactions. rsc.orgnih.gov Chiral morpholines can act as catalysts in various transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. researchgate.netresearchgate.net The nitrogen atom of the morpholine ring can form enamines or iminium ions, which are key intermediates in many organocatalytic cycles. nih.gov
This compound, being a chiral molecule, has the potential to be a precursor for new organocatalysts. The hydroxyl group could be functionalized to introduce other catalytic moieties, and the chiral morpholine backbone could provide the necessary asymmetric environment for stereoselective transformations. However, it has been noted that the presence of the oxygen atom in the morpholine ring can reduce the nucleophilicity of the enamine intermediate compared to pyrrolidine-based catalysts. nih.gov
| Catalyst Type | Reaction | Role of Morpholine Moiety |
| Chiral Amino Alcohol | Asymmetric addition of organozinc reagents to aldehydes | Ligand for the metal |
| Proline-based Catalyst | Aldol and Michael reactions | Formation of chiral enamines |
| Cinchona Alkaloid-derived Catalyst | Asymmetric halocyclization | Chiral backbone |
Applications in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org Chiral morpholine derivatives have been used as effective chiral auxiliaries in asymmetric synthesis. researchgate.netresearchgate.net The rigid conformation of the morpholine ring can effectively shield one face of a reactive intermediate, leading to high levels of stereoselectivity. researchgate.net
This compound is a promising candidate for use as a chiral auxiliary. The hydroxyl group provides a convenient handle for attachment to a substrate, and the chiral center at C3, along with the gem-dimethyl group at C5, would create a well-defined chiral environment. After the desired stereoselective transformation, the auxiliary could be cleaved and potentially recycled.
| Chiral Auxiliary Type | Application | Stereochemical Control |
| Oxazolidinones | Aldol reactions, alkylations, Diels-Alder reactions | Steric hindrance directing the approach of the electrophile. |
| Camphorsultams | Various asymmetric transformations | Rigid bicyclic structure provides excellent facial shielding. |
| Pseudoephedrine Amides | Asymmetric alkylation | The methyl group directs the approach of the electrophile. wikipedia.org |
Integration into Polymer Synthesis and Materials Science Research
Morpholine derivatives have found applications in polymer chemistry and materials science, where they can be used as monomers, cross-linking agents, or precursors for functional materials. e3s-conferences.org
Monomer or Cross-linking Agent in Polymer Chemistry
Polymers containing morpholine units can exhibit interesting properties, such as pH-responsiveness and biocompatibility. nih.govnih.gov For example, poly(N-acryloylmorpholine) is known for its high water solubility and biocompatibility. nih.gov The hydroxyl group of this compound could be functionalized, for instance, by conversion to an acrylate (B77674) or methacrylate, to allow its incorporation into a polymer backbone via radical polymerization. The resulting polymers would possess pendant trimethylmorpholine moieties, which could influence the physical and chemical properties of the material.
The bifunctional nature of this molecule (amine and alcohol) also suggests its potential use as a cross-linking agent in the synthesis of polymer networks, such as hydrogels.
Precursor for Functional Materials with Tunable Properties
The morpholine ring can be a precursor to other functional groups or can be incorporated into more complex material architectures. For instance, morpholine-2,5-diones, derived from amino acids, can undergo ring-opening polymerization to produce polydepsipeptides, which are biodegradable materials with potential biomedical applications. researchgate.netresearchgate.netacs.org While this compound is not a morpholine-2,5-dione, this illustrates the versatility of the morpholine scaffold in creating functional polymers. The specific substitution pattern of this compound could lead to materials with unique thermal or mechanical properties.
Future Directions and Emerging Research Avenues for 3,5,5 Trimethylmorpholin 3 Yl Methanol in Chemical Research
Exploration of Undiscovered Chemical Reactivity and Transformations
The chemical reactivity of (3,5,5-Trimethylmorpholin-3-yl)methanol remains largely uncharted territory. Future research will likely focus on leveraging its distinct structural features—the tertiary amine, the ether linkage, and the hydroxymethyl group—to forge novel molecular architectures. Key areas of exploration will include:
Ring-Opening and Rearrangement Reactions: Investigating the stability of the morpholine (B109124) ring under various conditions could lead to novel ring-opening reactions, providing access to unique amino alcohol derivatives. Lewis acid or transition metal catalysis could induce rearrangements, potentially leading to the formation of piperidine or azepane scaffolds with interesting substitution patterns.
Functionalization of the Hydroxymethyl Group: The primary alcohol is a versatile handle for a wide array of chemical transformations. Future studies will likely explore its conversion to other functional groups such as aldehydes, carboxylic acids, amines, and halides. These derivatives would serve as building blocks for the synthesis of more complex molecules.
Oxidative and Reductive Chemistry: Systematic investigation of the oxidation of the tertiary amine to an N-oxide or the reduction of the ether linkage could yield novel derivatives with altered electronic and steric properties.
Development of Highly Efficient and Stereoselective Synthetic Routes
Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce the stereocenter at the C3 position would be a significant advancement. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer a green and highly selective alternative to traditional chemical methods. For example, a lipase could be used for the enantioselective acylation of a precursor, or a reductase for the stereoselective reduction of a ketone.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Key Transformation | Potential Advantages |
| Asymmetric Catalysis | Enantioselective cyclization | High enantiomeric excess, catalytic efficiency |
| Convergent Synthesis | Fragment coupling | Modularity, rapid analog synthesis |
| Biocatalysis | Enzymatic resolution/reduction | High selectivity, mild reaction conditions |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound and its derivatives into flow chemistry and automated synthesis platforms represents a significant opportunity for accelerating research in this area. researchgate.netresearchgate.net Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and the potential for higher yields and purities. researchgate.net Key research avenues include:
Development of Continuous Flow Processes: Designing and optimizing continuous flow processes for the key synthetic steps will enable the rapid and efficient production of this compound. researchgate.net
Automated Library Synthesis: Combining flow chemistry with automated synthesis platforms would allow for the high-throughput synthesis of a diverse library of derivatives for biological screening and materials science applications.
In-line Reaction Monitoring and Optimization: The use of in-line analytical techniques, such as spectroscopy and chromatography, will enable real-time monitoring and optimization of reaction conditions in a flow setup.
Advanced Spectroscopic Probes and Imaging Agents Development
The morpholine scaffold is a privileged structure in the design of fluorescent probes and imaging agents due to its favorable pharmacokinetic properties. The unique substitution pattern of this compound could be exploited to develop novel probes with tailored properties. Future research in this area may involve:
Fluorophore Conjugation: Covalently attaching fluorescent dyes to the hydroxymethyl group or the nitrogen atom could lead to the development of new fluorescent probes for biological imaging.
PET and SPECT Imaging Agents: The incorporation of radioisotopes, such as fluorine-18 or technetium-99m, could enable the development of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging agents for diagnostic applications.
Targeted Probes: By incorporating a targeting moiety, such as a peptide or a small molecule ligand, it may be possible to develop probes that selectively accumulate in specific tissues or cell types.
Synergistic Research Combining Experimental and Computational Methodologies
A combined experimental and computational approach will be crucial for accelerating the discovery and development of new applications for this compound. rsc.org Computational methods can provide valuable insights into the molecule's properties and reactivity, guiding experimental design and saving time and resources. rsc.org Key areas for synergistic research include:
Conformational Analysis: Computational studies can be used to predict the preferred conformations of this compound and its derivatives, which is crucial for understanding their biological activity and reactivity.
Reaction Mechanism Elucidation: Density functional theory (DFT) calculations can be employed to investigate the mechanisms of key chemical reactions, aiding in the optimization of reaction conditions.
Virtual Screening: Computational docking and molecular dynamics simulations can be used to screen virtual libraries of this compound derivatives against biological targets of interest, identifying promising candidates for further experimental investigation.
Table 2: Synergistic Experimental and Computational Approaches
| Research Area | Experimental Technique | Computational Method |
| Conformational Analysis | NMR Spectroscopy, X-ray Crystallography | Molecular Mechanics, DFT |
| Reaction Optimization | High-Throughput Experimentation | DFT, Transition State Theory |
| Drug Discovery | In vitro/In vivo assays | Virtual Screening, Molecular Docking |
Potential for Incorporation into Supramolecular Assemblies and Nanostructures
The self-assembly of small molecules into well-defined supramolecular structures is a rapidly growing field with applications in materials science, nanotechnology, and medicine. The unique structural features of this compound make it an interesting building block for the construction of novel supramolecular assemblies. Future research directions may include:
Hydrogen-Bonded Networks: The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrogen and oxygen atoms) could facilitate the formation of intricate hydrogen-bonded networks in the solid state or in solution.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The tertiary amine and the hydroxyl group can act as ligands for metal ions, potentially leading to the formation of coordination polymers and MOFs with interesting porous structures and catalytic properties.
Self-Assembled Nanomaterials: By modifying the molecule with hydrophobic or hydrophilic groups, it may be possible to induce its self-assembly into nanomaterials such as micelles, vesicles, or nanofibers with applications in drug delivery and bioimaging.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for (3,5,5-Trimethylmorpholin-3-yl)methanol, and how do reaction parameters influence yield?
- Methodology :
- Reagent Selection : Use nucleophilic substitution or reductive amination strategies, inspired by morpholinyl methanol syntheses (e.g., coupling 3,5,5-trimethylmorpholine with formaldehyde under controlled pH) .
- Reaction Conditions : Optimize temperature (40–60°C) and solvent polarity (e.g., THF or methanol) to balance steric hindrance from trimethyl groups and reactivity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product, ensuring >95% purity via HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Analysis : Use and NMR to confirm the morpholine ring structure, methyl group integration (3,5,5-trimethyl), and hydroxyl proton resonance .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHNO) and fragmentation patterns .
- IR Spectroscopy : Identify O–H (3200–3600 cm) and C–O (1050–1150 cm) stretches to confirm alcohol functionality .
Q. How can researchers ensure the stability of this compound during storage?
- Methodology :
- Storage Conditions : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the hydroxyl group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess purity .
Advanced Research Questions
Q. What computational tools can predict the reactivity of this compound in drug discovery?
- Methodology :
- Docking Studies : Use molecular dynamics (MD) simulations to model interactions with biological targets (e.g., enzymes or receptors) .
- Reactivity Prediction : Leverage databases like BKMS_METABOLIC and PISTACHIO to forecast metabolic pathways and regioselectivity in derivatization reactions .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for functionalization .
Q. How can steric hindrance from the 3,5,5-trimethyl groups be mitigated during functionalization?
- Methodology :
- Catalyst Design : Use bulky ligands (e.g., BrettPhos) in palladium-catalyzed cross-coupling to reduce steric clashes .
- Solvent Effects : Employ polar aprotic solvents (DMF or DMSO) to enhance reagent accessibility to the hydroxyl group .
- Microwave-Assisted Synthesis : Shorten reaction times and improve yields by minimizing side reactions under controlled microwave irradiation .
Q. What strategies optimize the use of this compound in polymer synthesis?
- Methodology :
- Copolymerization : Incorporate the compound as a monomer via ring-opening polymerization (ROP) with lactones or carbonates, using stannous octoate as a catalyst .
- Crosslinking : Utilize the hydroxyl group for post-polymerization modifications (e.g., esterification with diacyl chlorides) to enhance thermal stability .
- Analytical Validation : Monitor polymerization kinetics via NMR and gel permeation chromatography (GPC) .
Q. How does the electronic environment of this compound influence its bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., fluorinated or deuterated derivatives) and compare their binding affinities to targets like GABA receptors .
- Proteomics : Use surface plasmon resonance (SPR) to quantify interactions with proteins implicated in neurological disorders .
- In Silico Toxicity : Apply ADMET predictors (e.g., SwissADME) to assess hepatotoxicity and blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for morpholinyl methanol derivatives?
- Methodology :
- Reproducibility Checks : Replicate protocols from literature (e.g., ) while controlling variables like moisture levels and catalyst purity .
- DoE (Design of Experiments) : Use factorial design to isolate critical factors (e.g., temperature, solvent ratio) affecting yield .
- Cross-Validation : Compare NMR and MS data with published spectra to confirm structural consistency .
Methodological Best Practices
- Safety Protocols : Follow GHS guidelines for handling methanol derivatives, including fume hood use and PPE (gloves, goggles) .
- Data Reporting : Document reaction conditions, characterization data, and computational parameters in line with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
